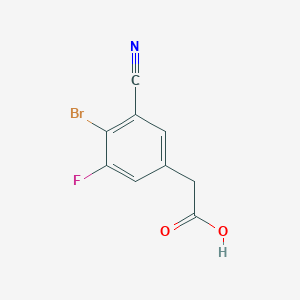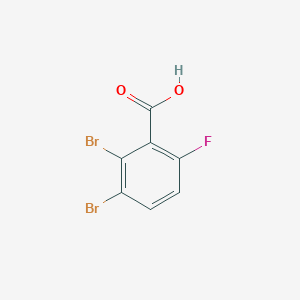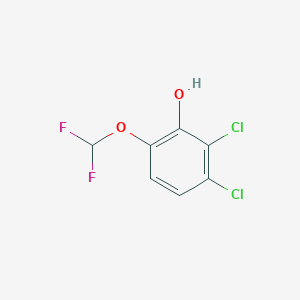 (5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methylamin CAS No. 1247425-24-6"
>
(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methylamin CAS No. 1247425-24-6"
>
(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methylamin
Übersicht
Beschreibung
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung (5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methylamin wurde als potenzieller Akteur im Kampf gegen mikrobielle Resistenzen identifiziert. Furanderivate, einschließlich Oxadiazol-basierter Strukturen, sind für ihr breites Spektrum an biologischen Aktivitäten bekannt. Sie wurden insbesondere für ihre antibakteriellen Eigenschaften gegen sowohl grampositive als auch gramnegative Bakterien beachtet . Dies macht sie wertvoll für die Entwicklung neuer antibakterieller Wirkstoffe, die wirksamer und sicherer bei der Bekämpfung mikrobieller Resistenzen sein könnten.
Synthese von Mannich-Basen
Mannich-Basen sind wichtige Zwischenprodukte in der organischen Synthese und können zu einer Vielzahl biologisch aktiver Verbindungen führen. Die betreffende Verbindung kann verwendet werden, um eine Reihe von Mannich-Basen durch Reaktion mit geeignet substituierten Aminen und Formaldehyd in Ethanol zu synthetisieren . Diese Basen haben vielfältige Anwendungen, darunter die Entwicklung von Pharmazeutika und Agrochemikalien.
Thiol-Thion-Tautomerie-Studien
Die betreffende Verbindung kann zur Untersuchung der Thiol-Thion-Tautomerie verwendet werden, ein bedeutendes Forschungsgebiet in der pharmazeutischen Chemie aufgrund der pharmakologischen Bedeutung von Thiolgruppen. Die synthetisierten Furan-Oxadiazol-Derivate können diese Tautomerie aufweisen, was für das Verständnis der Bioaktivität dieser Verbindungen relevant ist .
Pharmakologische Forschung
Derivate von 1,3,4-Oxadiazol, wie die zu analysierende Verbindung, sind mit einer Vielzahl pharmakologischer Aktivitäten verbunden. Dazu gehören analgetische, antiasthmatische, diuretische, antihypertensive und entzündungshemmende Eigenschaften . Dies macht sie für die pharmakologische Forschung und Arzneimittelentwicklung bedeutend.
Epoxidharz-Synthese
Furanderivate werden auch bei der Synthese von Epoxidharzen verwendet, die wichtige Materialien in verschiedenen industriellen Anwendungen sind. Die Verbindung kann an der Herstellung neuartiger furanbasierter Epoxidharze beteiligt sein, die möglicherweise verbesserte mechanische Eigenschaften und thermische Stabilität aufweisen .
Antifungal- und Antiviralforschung
Der Furan-Kern, der in der Verbindung vorhanden ist, ist bekannt dafür, antifungale und antivirale Eigenschaften zu verleihen. Dies macht es zu einem Kandidaten für die Entwicklung neuer Antimykotika und Antiviralia, was angesichts der wachsenden Besorgnis über arzneimittelresistente Stämme besonders wichtig ist .
Entzündungshemmende und analgetische Anwendungen
Aufgrund des Vorhandenseins der 1,3,4-Oxadiazol-Einheit ist die Verbindung von Interesse für die Entwicklung entzündungshemmender und schmerzlindernder Medikamente. Diese Eigenschaften sind in der pharmazeutischen Industrie für die Behandlung verschiedener chronischer und akuter Erkrankungen sehr gefragt .
Anticancer-Forschung
Schließlich ist der Furan-Bestandteil der Verbindung mit einer Antikrebsaktivität verbunden. Die Forschung an Furanderivaten hat vielversprechend in der Entwicklung neuer Antikrebsmittel gezeigt, was zu wirksameren Behandlungen mit weniger Nebenwirkungen führen könnte .
Biochemische Analyse
Biochemical Properties
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and cellular responses.
Cellular Effects
The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound can inhibit enzymes by forming stable complexes that prevent substrate binding or catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine has been shown to affect cellular function by altering metabolic pathways and inducing oxidative stress.
Dosage Effects in Animal Models
The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating metabolic pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By influencing these pathways, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within organelles such as mitochondria, endoplasmic reticulum, or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating cellular processes.
Eigenschaften
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-9-5-7-10-11-8(13-7)6-3-2-4-12-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOCULEPUXCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)



